REACTION_CXSMILES
|
C[O:2][C:3](=[O:23])[C:4]1[C:5](=[CH:10][C:11]([CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+].Cl>CO>[C:19]([O:18][C:16]([NH:15][CH2:14][C:11]1[CH:10]=[C:5]([C:6]([OH:8])=[O:7])[C:4](=[CH:13][CH:12]=1)[C:3]([OH:23])=[O:2])=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2|
|
Name
|
compound
|
Quantity
|
76.4 mg
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=CC1)CNC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the solution was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling the solvent
|
Type
|
CUSTOM
|
Details
|
off was purified through silica gel column chromatography (chloroform/methanol)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |